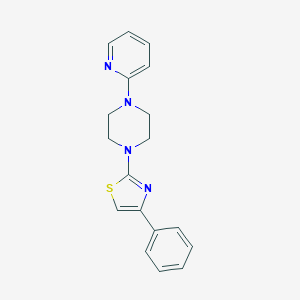![molecular formula C26H18N4O2S B299592 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. It is a fluorescent compound that is commonly used as a probe for protein and DNA analysis.
Mechanism of Action
The mechanism of action of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the formation of a covalent bond between the compound and the target protein or DNA. The compound binds to the target molecule through the formation of a thioether bond, which results in a stable fluorescent complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported that the compound does not interfere with the biological activity of the target protein or DNA.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is its high sensitivity and specificity for protein and DNA detection. It is also easy to use and can be used in a variety of lab experiments. However, one of the limitations of using this compound is its potential toxicity, which may affect the biological activity of the target protein or DNA.
Future Directions
There are several future directions for the use of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone in scientific research. One potential direction is the development of new fluorescent probes that can be used for the detection of other biomolecules. Another direction is the investigation of the potential toxicity of the compound and its effect on the biological activity of the target protein or DNA. Finally, the use of this compound in live cell imaging and in vivo studies is an area that requires further exploration.
In conclusion, this compound is a synthetic chemical compound that has gained widespread attention in the field of scientific research. Its high sensitivity and specificity for protein and DNA detection make it a valuable tool in various lab experiments. However, its potential toxicity and effect on the biological activity of the target molecule require further investigation. The future directions for the use of this compound in scientific research are numerous, and its potential applications are vast.
Synthesis Methods
The synthesis of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-aminobenzoic acid, followed by the reaction of the resulting compound with 2-naphthalenethiol. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone has been extensively used in scientific research for protein and DNA analysis. It is commonly used as a fluorescent probe for protein labeling and detection. It can also be used for the detection of DNA and RNA in gel electrophoresis.
Properties
Molecular Formula |
C26H18N4O2S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C26H18N4O2S/c1-16-12-22-25(23(13-16)30-28-20-8-4-5-9-21(20)29-30)32-26(27-22)33-15-24(31)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3 |
InChI Key |
KBBKQMHOAAKBIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
